- Benzene-fused BODIPY and fully-fused BODIPY dimer: impacts of the ring-fusing at the b bond in the BODIPY skeleton, Chemical Science, 2013, 4(3), 1002-1007

Cas no 942070-45-3 (Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate)

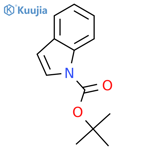

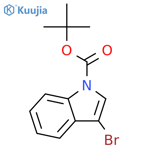

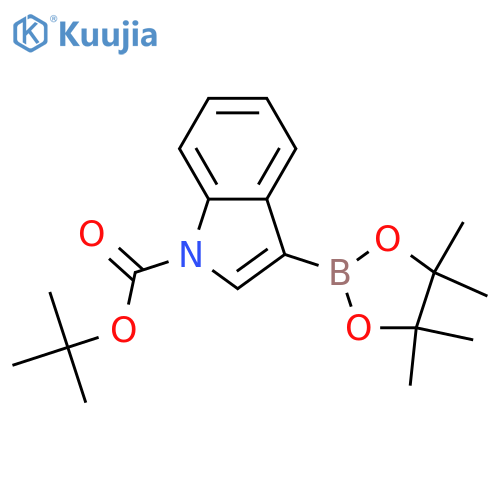

942070-45-3 structure

Nome del prodotto:Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

Numero CAS:942070-45-3

MF:C19H26BNO4

MW:343.225045681

MDL:MFCD12407262

CID:844623

PubChem ID:49758860

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

- 1-BOC-indole-3-boronic acid, pinacol ester

- 1H-Indole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethyleth...

- N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

- N-BOC-INDOLE-3-TORONIC ACID PINACOLESTER

- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-indole-1-carboxylate

- tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

- 1-BOC-indole-3-boronic acid pinacol ester

- 1H-Indole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester

- WWMZOMHUEMTTQO-UHFFFAOYSA-N

- BCP11507

- EBD265102

- AM80919

- SY031275

- BC000763

- OR350029

- 1-BOC-indole-3-bo

- 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (ACI)

- 3-Bpin-N-Boc-indole

- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

-

- MDL: MFCD12407262

- Inchi: 1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-14(13-10-8-9-11-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3

- Chiave InChI: WWMZOMHUEMTTQO-UHFFFAOYSA-N

- Sorrisi: O=C(N1C2C(=CC=CC=2)C(B2OC(C)(C)C(C)(C)O2)=C1)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 343.19500

- Massa monoisotopica: 343.1954885 g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 25

- Conta legami ruotabili: 3

- Complessità: 512

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 49.7

- Peso molecolare: 343.2

Proprietà sperimentali

- PSA: 49.69000

- LogP: 3.72370

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Informazioni sulla sicurezza

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Dati doganali

- CODICE SA:2934999090

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W005740-10g |

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | ≥98.0% | 10g |

$280.0 | 2022-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0298-10G |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | 97% | 10g |

¥ 917.00 | 2023-04-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T82770-1g |

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | 95% | 1g |

¥71.0 | 2023-09-06 | |

| TRC | B600703-250mg |

1-BOC-indole-3-boronic acid, pinacol ester |

942070-45-3 | 250mg |

$ 110.00 | 2023-04-18 | ||

| TRC | B600703-1g |

1-BOC-indole-3-boronic acid, pinacol ester |

942070-45-3 | 1g |

$ 224.00 | 2023-04-18 | ||

| Ambeed | A240211-10g |

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | 95% | 10g |

$85.0 | 2024-04-16 | |

| Enamine | EN300-1425793-0.5g |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | 95% | 0.5g |

$39.0 | 2023-07-10 | |

| Enamine | EN300-1425793-25.0g |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | 95% | 25.0g |

$483.0 | 2023-07-10 | |

| Enamine | EN300-1425793-100.0g |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | 95% | 100.0g |

$1653.0 | 2023-07-10 | |

| ChemScence | CS-W005740-5g |

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | ≥98.0% | 5g |

$160.0 | 2022-04-26 |

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 58 h, reflux

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2-Methyltetrahydrofuran ; rt → 80 °C; 23 h, 80 °C

Riferimento

- Total synthesis of (+)-spiroindimicin A via asymmetric palladium-catalyzed spirocyclization, ChemRxiv, 2021, 1, 1-8

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, -78 °C

Riferimento

- Preparation of (S)-2-phenylglycine ester compounds as anti-HIV agents, Japan, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ; 16 h, 75 °C; 75 °C → rt

Riferimento

- Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H Borylation, Journal of the American Chemical Society, 2015, 137(25), 8058-8061

Synthetic Routes 5

Condizioni di reazione

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 1 min, rt

1.2 8 h, 60 °C

1.2 8 h, 60 °C

Riferimento

- Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles, Journal of Organic Chemistry, 2009, 74(23), 9199-9201

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 2 h, 80 °C

Riferimento

- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics, Organic Letters, 2021, 23(5), 1561-1565

Synthetic Routes 7

Condizioni di reazione

1.1 Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Octane ; 16 h, 80 °C

Riferimento

- Iridium-Catalyzed C-H Borylation of Heterocycles Using an Overlooked 1,10-Phenanthroline Ligand: Reinventing the Catalytic Activity by Understanding the Solvent-Assisted Neutral to Cationic Switch, Organometallics, 2014, 33(13), 3514-3522

Synthetic Routes 8

Condizioni di reazione

1.1 Catalysts: 4,5-Diazafluorene , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 2 min, rt

1.2 12 h, 60 °C

1.2 12 h, 60 °C

Riferimento

- Iridium-Catalyzed Ligand-Controlled Remote para-Selective C-H Activation and Borylation of Twisted Aromatic Amides, Angewandte Chemie, 2022, 61(27),

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, 85 °C; 85 °C → rt

Riferimento

- Preparation of pyrrolidine-based peptides as IAP inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2-Methyltetrahydrofuran ; 23 h, 80 °C

Riferimento

- Total synthesis of (+)-spiroindimicin A and congeners unveils their antiparasitic activity, Chemical Science, 2021, 12(30), 10388-10394

Synthetic Routes 11

Condizioni di reazione

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 61 h, 80 °C

Riferimento

- Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic Acids, Organic Letters, 2022, 24(8), 1616-1619

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 10 min, -78 °C; 30 min, -78 °C

1.2 15 min, -78 °C; 1 h, -78 °C; 30 min, rt

1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt

1.2 15 min, -78 °C; 1 h, -78 °C; 30 min, rt

1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt

Riferimento

- Asymmetric Synthesis of 1-Heteroaryl-1-arylalkyl Tertiary Alcohols and 1-Pyridyl-1-arylethanes by Lithiation-Borylation Methodology, Organic Letters, 2013, 15(6), 1346-1349

Synthetic Routes 13

Condizioni di reazione

Riferimento

- Indole derivatives as androgen receptor inhibitors and their preparation, World Intellectual Property Organization, , ,

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Raw materials

- tert-butyl 3-bromo-1H-indole-1-carboxylate

- Tert-Butyl 3-iodo-1H-indole-1-carboxylate

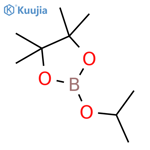

- Bis(pinacolato)diborane

- Pinacolborane

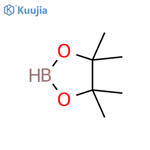

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 1-Boc-indole

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Preparation Products

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Letteratura correlata

-

2. Book reviews

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

942070-45-3 (Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate) Prodotti correlati

- 2121514-70-1(2-(3-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 161089-94-7(2-(cyclohexylmethyl)pentanoic acid)

- 1784636-84-5(1-(2-bromo-4-hydroxy-5-methoxyphenyl)cyclopropane-1-carbaldehyde)

- 921825-71-0(N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl-9H-xanthene-9-carboxamide)

- 2171792-10-0(tert-butyl 3-(1-aminocycloheptyl)-3-hydroxypiperidine-1-carboxylate)

- 1805388-55-9(2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-acetonitrile)

- 2172104-50-4(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidocyclopentane-1-carboxylic acid)

- 80-44-4(Butyl Benzenesulfonate)

- 1229245-20-8(3-bromo-5-iodo-4-methylbenzoic acid)

- 9051-97-2(β-1,3-Glucan)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:942070-45-3)Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

Purezza:99%/99%

Quantità:25g/100g

Prezzo ($):191.0/760.0